methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate is a complex organic compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a carbamate group, a sulfamoyl group, and a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 3-chlorophenyl-2-methoxypropylamine: This intermediate is synthesized by reacting 3-chlorophenylacetonitrile with methanol and a suitable catalyst under reflux conditions.
Formation of the sulfamoyl intermediate: The 3-chlorophenyl-2-methoxypropylamine is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to form the sulfamoyl intermediate.
Coupling with 4-aminophenylcarbamate: The sulfamoyl intermediate is coupled with 4-aminophenylcarbamate under mild conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-(N-(2-(3-chlorophenyl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl (4-(N-(2-(3-bromophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate: Similar structure but with a bromine atom instead of a chlorine atom.
Methyl (4-(N-(2-(3-chlorophenyl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
Methyl (4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl N-[4-[[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S/c1-18(26-3,13-5-4-6-14(19)11-13)12-20-27(23,24)16-9-7-15(8-10-16)21-17(22)25-2/h4-11,20H,12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAZSOSERXXBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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